5-(Difluoromethoxy)nicotinic acid

Descripción general

Descripción

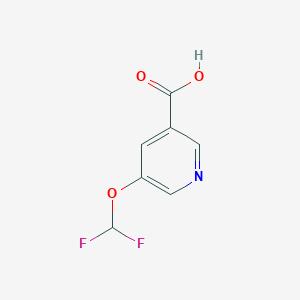

5-(Difluoromethoxy)nicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a difluoromethoxy group attached to the nicotinic acid structure

Aplicaciones Científicas De Investigación

5-(Difluoromethoxy)nicotinic acid has several scientific research applications:

Biology: The compound’s unique properties make it a valuable tool in biological studies, including enzyme inhibition and receptor binding assays.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

Industry: The compound is used in the production of various industrial chemicals and materials, leveraging its reactivity and stability.

Safety and Hazards

The safety data sheet for a related compound, nicotinic acid, indicates that it causes serious eye irritation and recommends wearing protective gloves, clothing, and eye/face protection . It’s important to note that safety data may vary between compounds, and the specific safety data for 5-(Difluoromethoxy)nicotinic acid should be consulted when handling this compound.

Direcciones Futuras

While specific future directions for 5-(Difluoromethoxy)nicotinic acid are not mentioned in the search results, one paper discusses the use of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids as potential inducers of plants’ natural immune system . This suggests potential future research directions in the field of plant health protection.

Mecanismo De Acción

Target of Action

The primary target of 5-(Difluoromethoxy)nicotinic acid is the hepatocyte diacylglycerol acyltransferase–2 . This enzyme plays a crucial role in triglyceride synthesis in the liver .

Mode of Action

This compound interacts with its target by directly and noncompetitively inhibiting hepatocyte diacylglycerol acyltransferase–2 . This inhibition results in a decrease in triglyceride synthesis, leading to accelerated intracellular hepatic apo B degradation and decreased secretion of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) particles .

Biochemical Pathways

The action of this compound affects the lipid metabolism pathway . By inhibiting triglyceride synthesis, it impacts the metabolism of apo B–containing lipoproteins such as VLDL and LDL . This leads to downstream effects such as decreased levels of these lipoproteins in the bloodstream .

Pharmacokinetics

It is expected that these properties would be similar to those of nicotinic acid, which is known to have good oral bioavailability and is extensively metabolized in the liver .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in the levels of VLDL and LDL particles in the bloodstream . This is due to the compound’s inhibition of triglyceride synthesis, which leads to accelerated intracellular hepatic apo B degradation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action may be affected by the pH of the gastrointestinal tract, which can impact its absorption . Additionally, factors such as diet and the presence of other medications can influence the compound’s metabolism and hence its efficacy .

Análisis Bioquímico

Biochemical Properties

It is known that the compound has a molecular weight of 189.12 g/mol

Cellular Effects

It is known that nicotinic acid, a related compound, has significant effects on cellular processes . It is a potent lipid-modifying agent that can affect low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), lipoprotein a, and hypertriglyceridemia

Molecular Mechanism

It is known that difluoromethylation processes based on X–CF2H bond formation have been advanced in recent years . These processes involve the transfer of CF2H to C (sp2) sites in both stoichiometric and catalytic modes

Temporal Effects in Laboratory Settings

It is known that nicotinic acid and its extended-release form have broad-spectrum effects when used in pharmacological doses . These effects include attenuating the risks associated with low HDL-C, high LDL-C, high lipoprotein a, and hypertriglyceridemia

Dosage Effects in Animal Models

It is known that nicotinic acid has been used in pharmacological doses up to 3000 mg/day for dyslipidemia, demonstrating its tolerability across a broad range of doses

Metabolic Pathways

It is known that nicotinic acid is a primary metabolite in the pathway that supplies nicotinamide adenine dinucleotide (NAD), an important co-factor for oxidation–reduction reactions

Transport and Distribution

It is known that nicotinic acid is transported into cells via the SLC5A8 and SCL22A1 transporters

Subcellular Localization

It is known that endogenous nitric oxide, a product of nicotinic acid, is present in peroxisomes

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-(Difluoromethoxy)nicotinic acid involves the reduction of 5-nitropyridine-3-carboxylic acid followed by a substitution reaction with difluoromethanol . This process typically requires specific reaction conditions, including the use of reducing agents and appropriate solvents to facilitate the substitution reaction.

Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid . for this compound, the specific industrial methods may vary and could include advanced difluoromethylation techniques to introduce the difluoromethoxy group efficiently.

Análisis De Reacciones Químicas

Types of Reactions: 5-(Difluoromethoxy)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as difluoromethanol and appropriate catalysts are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the molecule.

Comparación Con Compuestos Similares

Nicotinic Acid: A naturally occurring compound with similar structural features but lacking the difluoromethoxy group.

Trifluoromethoxy Nicotinic Acid: Another derivative with a trifluoromethoxy group, offering different chemical properties and reactivity.

Uniqueness: 5-(Difluoromethoxy)nicotinic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses and applications.

Propiedades

IUPAC Name |

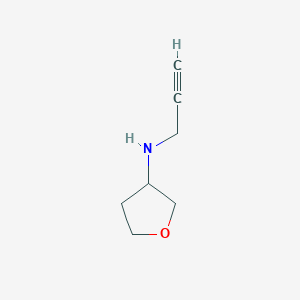

5-(difluoromethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c8-7(9)13-5-1-4(6(11)12)2-10-3-5/h1-3,7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBZVUUQOFVLGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1OC(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-Chloro-4-(2-methylpropoxy)phenyl]ethan-1-amine](/img/structure/B1428888.png)

![(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1428903.png)